Ethyl 4-oxotetrahydrofuran-2-carboxylate
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Overview
Description
Ethyl 4-oxotetrahydrofuran-2-carboxylate: is an organic compound with the molecular formula C(7)H({10})O(_4) It is a derivative of tetrahydrofuran, featuring an ester functional group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
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Esterification of 4-oxotetrahydrofuran-2-carboxylic acid
Starting Material: 4-oxotetrahydrofuran-2-carboxylic acid.
Reagents: Ethanol and a catalytic amount of sulfuric acid.
Conditions: The reaction mixture is heated under reflux for several hours. The product is then purified by distillation or recrystallization.
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Cyclization of 4-hydroxybutanoic acid derivatives
Starting Material: 4-hydroxybutanoic acid or its derivatives.
Reagents: Ethyl chloroformate and a base such as triethylamine.
Conditions: The reaction is carried out at room temperature, followed by cyclization under acidic conditions to form the tetrahydrofuran ring.
Industrial Production Methods
Industrial production of ethyl 4-oxotetrahydrofuran-2-carboxylate typically involves the esterification route due to its simplicity and cost-effectiveness. Large-scale synthesis may use continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate or chromium trioxide.
Conditions: Typically carried out in an aqueous or organic solvent at elevated temperatures.
Products: Oxidation of the ketone group can lead to the formation of carboxylic acids.
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Reduction
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in an inert atmosphere, often at low temperatures.
Products: Reduction of the ketone group yields the corresponding alcohol.
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Substitution
Reagents: Various nucleophiles such as amines or alcohols.
Conditions: Typically performed in the presence of a base or acid catalyst.
Products: Substitution at the ester group can lead to the formation of amides or other esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Catalysts: Sulfuric acid, triethylamine.
Scientific Research Applications
Ethyl 4-oxotetrahydrofuran-2-carboxylate: is utilized in various fields of scientific research:
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Organic Synthesis
- Used as an intermediate in the synthesis of complex organic molecules.
- Serves as a building block for the preparation of heterocyclic compounds.
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Pharmaceutical Research
- Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
- Studied for its biological activity and potential therapeutic applications.
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Material Science
- Employed in the development of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-oxotetrahydrofuran-2-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form more complex structures. In biological systems, its activity would be determined by its interaction with specific molecular targets, such as enzymes or receptors, although detailed studies on its biological mechanism are limited.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxotetrahydrofuran-3-carboxylate: Similar structure but with the ketone group at a different position.
Methyl 4-oxotetrahydrofuran-2-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
- The position of the ketone group and the type of ester group (ethyl) in this compound confer unique reactivity and properties, making it distinct from its analogs. This uniqueness can influence its reactivity in synthetic applications and its potential biological activity.
Properties
IUPAC Name |
ethyl 4-oxooxolane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-10-7(9)6-3-5(8)4-11-6/h6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYOEQDHFQTXQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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